
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one: is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, a phenyl group, and a thioxooxazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one typically involves multiple steps:
Formation of the Oxazolidinone Core: The initial step often involves the reaction of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the oxazolidinone intermediate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Benzyloxy and Phenyl Group Addition: The benzyloxy and phenyl groups are typically introduced through nucleophilic substitution reactions. Benzyl chloride and phenyl halides are common reagents used in these steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one can serve as a building block for more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its antimicrobial, antiviral, or anticancer properties. The thioxo group, in particular, is known for its biological activity.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazolidinone and thioxo groups.
作用機序
The mechanism by which 3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one exerts its effects depends on its interaction with molecular targets. The thioxo group can form strong interactions with metal ions or enzymes, potentially inhibiting their activity. The benzyloxy and phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)-5-methyl-2-oxazolidinone: Lacks the thioxo group, making it less reactive in certain biological contexts.
5-Phenyl-2-thioxooxazolidin-4-one: Lacks the benzyloxy and methyl groups, which may reduce its solubility and bioavailability.
3-(Methoxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one: The methoxy group can alter the compound’s reactivity and interaction with biological targets.
Uniqueness
3-(Benzyloxy)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its solubility and membrane permeability, while the thioxo group provides potential biological activity.
This compound’s versatility makes it a valuable subject for further research and development in various scientific fields.
特性
CAS番号 |
88051-62-1 |
|---|---|
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC名 |
5-methyl-5-phenyl-3-phenylmethoxy-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H15NO3S/c1-17(14-10-6-3-7-11-14)15(19)18(16(22)21-17)20-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChIキー |
AUFYGNAEXSCDSM-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=S)O1)OCC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


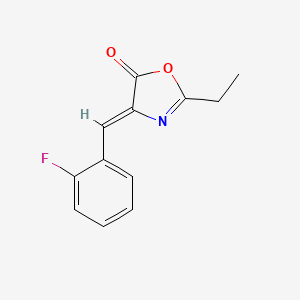

![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
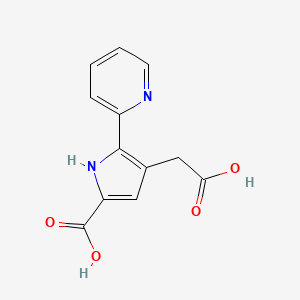

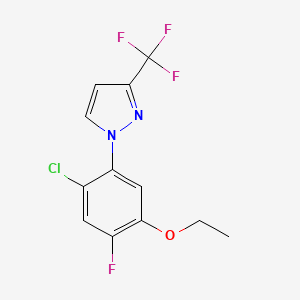
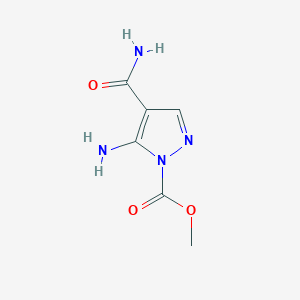
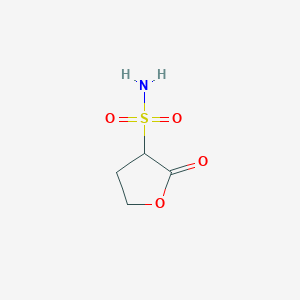

![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)
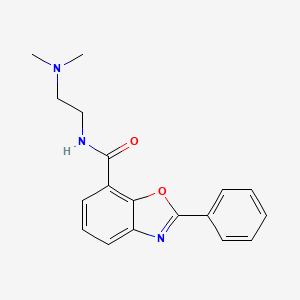
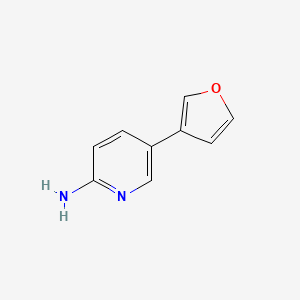

![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
